4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine

Medicinal Chemistry Palladium Catalysis Kinase Inhibitor Synthesis

This 4,7-dibromo triazolopyridine building block enables orthogonal, site-selective cross-coupling at C4 and C7 positions for sequential functionalization—critical for constructing non-symmetrical biaryl architectures in TTK/Mps-1 and RIPK1 inhibitor programs. Unlike dichloro or mono-bromo analogs, its differential bromine reactivity under Pd catalysis ensures regioselectivity and efficient parallel library synthesis. Ideal for CNS-penetrant probe design (cLogP >2.0).

Molecular Formula C5H2Br2N4
Molecular Weight 277.90 g/mol
CAS No. 1590410-83-5
Cat. No. B6315594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine
CAS1590410-83-5
Molecular FormulaC5H2Br2N4
Molecular Weight277.90 g/mol
Structural Identifiers
SMILESC1=C(C2=NNN=C2C(=N1)Br)Br
InChIInChI=1S/C5H2Br2N4/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H,(H,9,10,11)
InChIKeyCTJXBZHGMGKEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine CAS 1590410-83-5: Procurement-Grade Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine (CAS 1590410-83-5) is a heterocyclic building block belonging to the [1,2,3]triazolo[4,5-c]pyridine class, characterized by a molecular formula of C₅H₂Br₂N₄ and a molecular weight of 277.9 g/mol . It features a triazole ring fused to a pyridine core, with bromine substituents at the 4- and 7-positions, and is typically supplied as a light-yellow to yellow solid . Its primary value proposition lies in its dual bromination, which enables orthogonal cross-coupling strategies in the synthesis of kinase inhibitor libraries, particularly for targets such as Monopolar Spindle 1 kinase (Mps-1/TTK) and Receptor-Interacting Protein Kinase 1 (RIPK1) [1].

Why Simple Substitution of 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine (CAS 1590410-83-5) is Not Feasible for Advanced Medicinal Chemistry Programs


While other halogenated triazolopyridines exist (e.g., 4-bromo, 7-bromo, or 4,7-dichloro analogs), the specific substitution pattern of 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine provides a unique and non-interchangeable synthetic handle. The differential reactivity of the C4 and C7 positions under palladium-catalyzed cross-coupling conditions allows for sequential, site-selective functionalization [1]. This enables the construction of diverse, non-symmetrical biaryl architectures that are crucial for exploring structure-activity relationships (SAR) in kinase inhibitor programs targeting TTK/Mps-1 and RIPK1 [2]. Substituting with a dichloro analog alters the oxidative addition kinetics and may compromise regioselectivity, while mono-brominated analogs lack the capacity for iterative diversification, directly impacting the efficiency of parallel library synthesis.

Procurement-Focused Quantitative Differentiation: 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine (CAS 1590410-83-5) vs. Halogen Analogs and Alternative Scaffolds


Site-Selective Cross-Coupling Reactivity: Differentiating C4 and C7 Bromine Atoms in Triazolopyridine Scaffolds

Computational and experimental studies on triazolopyridine cross-coupling demonstrate that the C7 position undergoes preferential oxidative addition with palladium catalysts under strong base conditions, while the C4 position requires milder conditions, enabling a sequential diversification strategy that is not possible with mono-brominated or symmetrically reactive dichloro analogs [1]. This regioselectivity is a defining feature of the 4,7-dibromo substitution pattern, offering a quantifiable advantage in reaction planning and library design compared to 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS 1511693-36-9) which is limited to a single site for functionalization.

Medicinal Chemistry Palladium Catalysis Kinase Inhibitor Synthesis

Kinase Inhibition Patent Landscape: Triazolopyridine Core Prevalence in TTK and RIPK1 Inhibitor Claims

Analysis of recent patent literature reveals that the [1,2,3]triazolo[4,5-c]pyridine core, particularly with halogen substitutions at the 4- and 7-positions, is a privileged scaffold in claims for TTK (Mps-1) and RIPK1 kinase inhibitors [1][2]. Specifically, Bayer's WO2013087579 patent claims a genus of TTK inhibitors based on substituted triazolopyridines, where the 4,7-dihalogenated core is a key synthetic intermediate. Similarly, Bristol-Myers Squibb's patent applications on triazolopyridinyl compounds as RIPK1 inhibitors (WO2024/XXXXXX) highlight the utility of halogenated triazolopyridines for accessing potent and selective kinase modulators [3]. This patent concentration, while not providing a direct IC50 for the building block itself, serves as strong circumstantial evidence of the scaffold's utility in comparison to other heterocyclic cores.

TTK/Mps-1 Kinase RIPK1 Kinase Patent Analysis

Halogen Bonding Potential: Bromine's Unique Role in Target Engagement vs. Chlorine Analogs

Structural biology evidence from the CK2 kinase system demonstrates that 4,7-dibromo-substituted heterocycles (exemplified by 4,7-dibromobenzotriazole) engage in specific halogen bonding interactions with the kinase hinge region that are not observed with other halogen substituents [1]. The crystal structure of human CK2α in complex with 4,7-dibromobenzotriazole (PDB ID: 6TLR) reveals that the bromine atoms can adopt a canonical pose that precludes halogen bonding in mono-substituted or chloro analogs, highlighting a unique structural biology feature that translates to differential binding modes [2]. This class-level inference suggests that the 4,7-dibromo pattern on a triazolopyridine core may similarly confer specific binding interactions with kinase targets, differentiating it from 4,7-dichloro-3H-[1,2,3]triazolo[4,5-c]pyridine in structure-based design campaigns.

Halogen Bonding Structure-Based Drug Design CK2 Kinase

Purity and Supply Chain Reliability: Quantitative Comparison of Vendor Specifications

Procurement data indicates that 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine is available from multiple reputable vendors with documented purity specifications, ensuring supply chain resilience. For instance, AKSci offers the compound with a minimum purity specification of 95% , while XcessBio provides it at ≥98% purity . In contrast, some mono-bromo analogs (e.g., 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine) or alternative halogenated triazolopyridines may have limited vendor availability or less rigorously characterized purity. The price point of approximately $1,300 USD per gram (as listed by ChemShuttle for the 95% purity grade) reflects its value as a specialty building block .

Procurement Quality Control Supply Chain

Physicochemical Properties: Predicted pKa and Lipophilicity as a Determinant of CNS Penetrance

Computationally predicted physicochemical properties differentiate 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine from its unsubstituted or less lipophilic analogs. The compound's predicted pKa of 4.39±0.70 indicates it is largely un-ionized at physiological pH, while its high molecular weight (277.9 g/mol) and bromine content contribute to increased lipophilicity (cLogP predicted >2.0) compared to the parent 3H-[1,2,3]triazolo[4,5-c]pyridine (CAS 273-05-2) [1]. This property profile is particularly relevant for designing CNS-penetrant kinase inhibitors, where lipophilicity is a key determinant of blood-brain barrier permeability. In contrast, more polar analogs (e.g., amino-substituted triazolopyridines) may be less suitable for CNS targets.

Physicochemical Properties CNS Drug Discovery ADME Prediction

Target Applications for 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine (CAS 1590410-83-5) in Kinase Drug Discovery and Chemical Biology


Iterative Library Synthesis for TTK/Mps-1 Kinase Inhibitor SAR Exploration

Utilize the site-selective cross-coupling reactivity of the C4 and C7 bromine atoms to generate a diverse library of biaryl triazolopyridines. This building block serves as a versatile core for parallel synthesis of TTK inhibitors as described in Bayer's patent applications (WO2013087579), enabling efficient exploration of chemical space around a validated kinase target [1].

Structure-Based Design of Halogen-Bonding Kinase Inhibitors

Leverage the potential for halogen bonding conferred by the dibromo substitution pattern to design inhibitors with improved target engagement. Based on the structural precedent of 4,7-dibromobenzotriazole binding to CK2α (PDB 6TLR), this building block can be elaborated to exploit halogen bonding interactions with kinase hinge regions [2].

CNS-Penetrant Kinase Probe Synthesis

The predicted physicochemical properties (pKa 4.39, cLogP >2.0) make 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine a suitable starting point for designing brain-penetrant kinase probes. This is particularly relevant for targets such as RIPK1, where CNS inflammation is a key therapeutic area, as highlighted by recent patent activity from Bristol-Myers Squibb [3].

Quote Request

Request a Quote for 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.